molecular formula C11H20O B2870972 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol CAS No. 1564045-49-3

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol

Cat. No. B2870972
CAS RN: 1564045-49-3
M. Wt: 168.28
InChI Key: IDIVSTLPWFLSPA-UHFFFAOYSA-N
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Description

“2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” is an organic compound with the molecular formula C11H20O . It is a derivative of cyclohexene with a methyl group substituent .


Synthesis Analysis

The synthesis of “2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” can be achieved through various synthetic pathways. Generally, it is synthesized through the reaction of 4-methylcyclohexyl chloride with ethenol .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

As a cyclic olefin, “2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” can participate in various chemical reactions to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .

Scientific Research Applications

Photocycloaddition Reactions

The compound 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is involved in photocycloaddition reactions, where it selectively reacts with certain compounds to form new derivatives. For instance, 2-acylcyclohex-2-enones undergo photocycloaddition to afford diacylcyclobutene derivatives and benzopyranones under specific conditions, demonstrating the potential of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol in synthesizing complex molecular structures (Ferrer & Margaretha, 2001).

Kinetic Modeling in Combustion

Understanding the combustion chemistry of compounds similar to 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Research into methylcyclohexane, a structurally related compound, helps in elucidating the combustion process and the formation of intermediate species, contributing to the development of more efficient and cleaner combustion technologies (Wang et al., 2014).

Polymerization Processes

The compound also finds applications in polymerization processes. For example, the controlled polymerization of cyclic dienes derived from naturally occurring monoterpenes demonstrates the versatility of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol and related compounds in synthesizing new polymeric materials with potential applications in various industries (Kobayashi et al., 2009).

Synthesis of New Chemical Entities

The synthesis of new chemical entities such as N-alkyl-arylcyclohexylamines, which are of interest as research chemicals and have potential pharmacological applications, illustrates the role of compounds like 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol in expanding the chemical space for drug discovery and other research areas (Wallach et al., 2016).

Safety and Hazards

This compound may cause irritation to the human body. Skin contact and inhalation may cause discomfort to the eyes, skin, and respiratory tract . Therefore, it is recommended to wear appropriate protective equipment and strictly adhere to safety operating procedures when handling this compound .

properties

IUPAC Name

(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIVSTLPWFLSPA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C=C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)/C=C(\C)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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